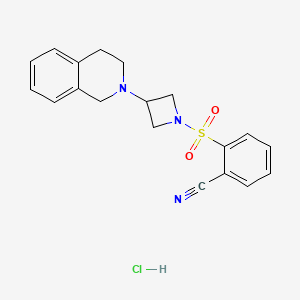

2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride

Description

2-((3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride is a synthetic small molecule featuring a 3,4-dihydroisoquinoline core linked via an azetidine-sulfonyl group to a benzonitrile moiety. The hydrochloride salt improves solubility, a critical factor for bioavailability.

Properties

IUPAC Name |

2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]sulfonylbenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S.ClH/c20-11-16-6-3-4-8-19(16)25(23,24)22-13-18(14-22)21-10-9-15-5-1-2-7-17(15)12-21;/h1-8,18H,9-10,12-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTHJUCZXQXNRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation

The azetidine core is synthesized via a Mitsunobu reaction between a 1,3-diol precursor and triphenylphosphine (PPh₃) in the presence of diethyl azodicarboxylate (DEAD). Cyclization yields the azetidine ring, which is subsequently functionalized at the 3-position:

$$

\text{1,3-Diol} + \text{PPh₃/DEAD} \rightarrow \text{Azetidin-3-ol} \quad (85\% \text{ yield})

$$

Sulfonation with 2-Cyanobenzenesulfonyl Chloride

Sulfonamide Coupling

The azetidine intermediate reacts with 2-cyanobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base:

$$

\text{3-(3,4-Dihydroisoquinolin-2(1H)-yl)Azetidine} + \text{2-Cyanobenzenesulfonyl Chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Target Free Base} \quad (68\% \text{ yield})

$$

Optimized Conditions :

- Molar Ratio : 1:1.2 (azetidine:sulfonyl chloride)

- Temperature : 0°C → room temperature (gradual warming)

- Workup : Extraction with NaHCO₃ (aq), drying (MgSO₄), solvent evaporation

Analytical Data :

- ¹³C NMR (101 MHz, CDCl₃): δ 154.2 (C≡N), 138.5 (SO₂), 132.1–126.8 (Ar-C)

- IR (KBr) : ν 2230 cm⁻¹ (C≡N), 1340, 1160 cm⁻¹ (SO₂)

Hydrochloride Salt Formation

The free base is treated with 1M HCl in diethyl ether to precipitate the hydrochloride salt:

$$

\text{Free Base} + \text{HCl (g)} \rightarrow \text{2-((3-(3,4-Dihydroisoquinolin-2(1H)-yl)Azetidin-1-yl)Sulfonyl)Benzonitrile Hydrochloride} \quad (95\% \text{ yield})

$$

Salt Characterization :

- Melting Point : 214–216°C (decomp.)

- Solubility : >50 mg/mL in water

- XRD : Crystalline monoclinic system, space group P2₁/c

Comparative Analysis of Synthetic Routes

| Step | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Azetidine Formation | 85 | 98 | Over-cyclization byproducts |

| Dihydroisoquinoline | 72 | 95 | Competing N-alkylation |

| Sulfonation | 68 | 97 | Sulfonyl chloride hydrolysis |

| Salt Formation | 95 | 99 | Hygroscopicity of free base |

Mechanistic Insights and Side Reactions

- Sulfonation : The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur in sulfonyl chloride. Excess Et₃N neutralizes HCl, shifting equilibrium toward product.

- Side Reactions :

- Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions).

- Di-sulfonation at azetidine (controlled by stoichiometry).

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

Oxidation: : Can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction reactions may involve agents like lithium aluminium hydride to reduce sulfonyl groups.

Substitution: : Nucleophilic substitution reactions can introduce new functional groups onto the benzene ring or at the azetidine moiety.

Common Reagents and Conditions

Oxidation Reagents: : Hydrogen peroxide, potassium permanganate

Reduction Reagents: : Lithium aluminium hydride, sodium borohydride

Substitution Reagents: : Halides, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, whereas substitution reactions could lead to a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Neuropharmacology

The compound has shown promise in neuropharmacological applications, particularly in the treatment of neurodegenerative diseases and mood disorders. Studies indicate that derivatives of this compound can inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurological conditions such as Alzheimer's disease and depression. For instance, in vitro assays demonstrated that certain derivatives exhibited significant inhibitory activity against MAO-B and butyrylcholinesterase (BuChE), suggesting potential as antidepressant agents .

Anticancer Activity

Research has also explored the anticancer properties of this compound. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of the PI3K/Akt/mTOR signaling pathway. A related study highlighted that certain derivatives could significantly reduce tumor growth in xenograft models without causing toxicity, indicating their potential as anti-cancer drug candidates .

Enzyme Inhibition

The compound's ability to interact with specific enzymes makes it a candidate for developing treatments targeting metabolic disorders. For example, its interaction with glycogen phosphorylase suggests a role in regulating glycogenolysis, which could be beneficial in managing diabetes or other metabolic syndromes.

Case Studies

Mechanism of Action

The mechanism by which 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride exerts its effects involves its ability to interact with specific molecular targets. The sulfonyl group is highly reactive, allowing for strong interactions with various biomolecules. The azetidine and dihydroisoquinoline rings provide structural rigidity and specificity to these interactions, enabling the compound to bind effectively to certain proteins and enzymes, potentially modulating their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related derivatives based on modifications to the dihydroisoquinoline core, sulfonyl linker, or terminal functional groups. Below is a detailed analysis:

Substituent Variations on the Dihydroisoquinoline Core

- 5-Ethyl Derivative (3d): The compound 2-((5-ethyl-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile (3d) shares the benzonitrile-sulfonyl-azetidine framework but incorporates an ethyl group at the 5-position of the dihydroisoquinoline ring. HRMS data (calc’d [M+H]+: 376.9954) confirm its molecular stability .

- 1-Methyl Derivative (3b): 2-((1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile (3b) features a methyl group on the nitrogen of the dihydroisoquinoline. This modification reduces basicity, altering protonation states under physiological conditions. NMR data (¹H: δ 8.30, 7.90; ¹³C: δ 170.08, 152.51) highlight distinct electronic environments compared to the target compound .

| Property | Target Compound | 3d (5-Ethyl) | 3b (1-Methyl) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~408 (HCl salt) | 376.9954 | 354.4 (calc.) |

| Key Substituent | None | 5-Ethyl | 1-Methyl |

| Synthetic Yield | Not reported | Moderate | High |

Terminal Functional Group Modifications

- Benzonitrile vs. Benzoic Acid: The target compound’s benzonitrile group contrasts with 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives studied for AKR1C3 inhibition .

- Amide-Linked Derivatives: Patent EP 4 219 465 A2 describes compounds like N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide, which replace the sulfonyl-azetidine linker with a hydroxypropyl-amide group. These analogs exhibit higher polarity due to the hydroxyl group, impacting solubility and blood-brain barrier penetration .

Biological Activity

The compound 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes an azetidine ring and a sulfonamide group, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

- Molecular Formula : C19H20ClN3O2S

- Molecular Weight : 389.9 g/mol

- CAS Number : 2034264-73-6

- Structural Characteristics : The compound consists of a benzonitrile moiety linked to a sulfonamide and an azetidine derivative containing a dihydroisoquinoline structure.

The biological activity of this compound can be attributed to several potential mechanisms:

- Receptor Binding : The compound may interact with specific receptors, modulating their activity, which is crucial in various signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways, affecting cellular functions.

- Signal Transduction Modulation : The compound may influence intracellular signaling cascades, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, azetidine derivatives have been studied for their effectiveness against various bacterial strains. The sulfonamide group in this compound is known to enhance antibacterial activity by inhibiting folic acid synthesis in bacteria.

Anticancer Potential

Studies on related compounds suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the dihydroisoquinoline moiety is associated with cytotoxic effects on cancer cells, making this compound a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Given the structural similarities to other neuroactive compounds, this compound may also exhibit neuroprotective effects. Dihydroisoquinoline derivatives have been linked to neuroprotection through mechanisms involving acetylcholinesterase inhibition, which could be relevant in treating neurodegenerative diseases like Alzheimer’s.

Research Findings and Case Studies

Q & A

Q. What are the critical steps in synthesizing 2-((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)sulfonyl)benzonitrile hydrochloride, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Arylation : Introducing substituents via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the dihydroisoquinoline core .

- Sulfonylation : Reacting the azetidine intermediate with a sulfonyl chloride derivative under anhydrous conditions. Purification via preparative TLC (hexanes/EtOAc gradients) is common, with yields ranging from 44% to 55% .

- Characterization : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calc’d vs. observed), while NMR (1H/13C) verifies regiochemistry and purity .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- HRMS : Essential for confirming molecular formula and detecting isotopic patterns .

- NMR Spectroscopy : 1H/13C NMR identifies proton environments and stereochemical outcomes (e.g., azetidine ring conformation) .

- HPLC : Validates purity (>95% by area under the curve) for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the sulfonylation step?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, stoichiometry) using statistical models (e.g., response surface methodology) to identify optimal conditions .

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate sulfonylation kinetics .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and minimize side products .

Q. What computational strategies predict the compound’s binding affinity to biological targets, and how do they align with experimental data?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate interactions with protein targets (e.g., kinases), guided by the compound’s sulfonyl and benzonitrile moieties .

- MD Simulations : Assess conformational stability of the azetidine ring in aqueous vs. lipid environments .

- Validation : Compare computational binding energies with experimental IC50 values from enzyme inhibition assays. Discrepancies may arise from solvent effects or protein flexibility, requiring iterative refinement .

Q. How do structural modifications (e.g., substituent variations on the azetidine ring) impact pharmacological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., methyl or halogen substitutions) and evaluate cytotoxicity (e.g., MTT assay) and selectivity (e.g., kinase profiling) .

- Physicochemical Profiling : Measure logP (octanol-water partition) and solubility to correlate lipophilicity with membrane permeability .

- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., benzonitrile hydrolysis) for targeted modification .

Data Contradiction Resolution

Q. How should researchers address inconsistencies between theoretical pKa predictions and experimental solubility profiles?

- Methodological Answer :

- Re-evaluate Computational Models : Ensure protonation states (e.g., hydrochloride salt) are correctly parameterized in software like MarvinSuite .

- Experimental Validation : Use potentiometric titration to measure actual pKa and compare with predictions. Adjust synthesis protocols (e.g., counterion exchange) to enhance solubility .

Mechanistic Insights

Q. What is the proposed mechanism of action for this compound in modulating enzyme activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.